2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Description
Properties
IUPAC Name |
1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-20(21-18-10-11-19(21)14-23-13-18)12-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18-19H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIZBGDUQPIGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a member of a class of bicyclic compounds that have garnered attention for their potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by its unique bicyclic structure, which includes:
- A biphenyl moiety that may enhance lipophilicity and biological activity.
- An azabicyclo framework that is known for its interaction with various neurotransmitter receptors.
Pharmacological Profile
Research indicates that compounds similar to This compound exhibit significant activity at dopamine transporters (DAT) and serotonin transporters (SERT). For instance, studies have shown that related bicyclic compounds can inhibit DAT and SERT with nanomolar potency:
| Compound | DAT IC50 (nM) | SERT IC50 (nM) |
|---|---|---|
| Compound A | 0.49 | 2.19 |
| Compound B | 1.10 | 2.50 |
| Compound C | 3.30 | 4.70 |
These findings suggest that the structural modifications in the bicyclic ring system can lead to enhanced binding affinities for these transporters, which are critical in the regulation of neurotransmitter levels in the brain .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how variations in the chemical structure affect biological activity. The introduction of different substituents on the biphenyl group and modifications to the azabicyclo framework have been shown to significantly influence the binding affinity and selectivity towards DAT and SERT:
- Para-substituted phenyl groups : These modifications often result in increased potency.
- Heteroaryl substituents : The inclusion of nitrogen or oxygen-containing heterocycles can enhance selectivity and efficacy against specific targets.
Case Studies
Several studies have explored the biological effects of this class of compounds:
- In vitro Studies : Compounds structurally similar to This compound were tested for their ability to inhibit DAT and SERT in cell lines expressing these transporters. Results indicated a dose-dependent inhibition with significant effects observed at concentrations as low as 10 nM.
- In vivo Pharmacological Effects : Animal models treated with these compounds demonstrated alterations in locomotor activity consistent with dopaminergic modulation, suggesting potential applications in treating disorders such as ADHD or depression.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The 3-oxa bridge increases polarity and may reduce metabolic degradation relative to non-oxygenated analogs .
- Tropifexor demonstrates that complex substituents (e.g., oxazole and carboxylic acid) on the bicyclic core can confer receptor-targeting specificity, suggesting the target compound’s biphenyl group may similarly influence bioactivity.
Q & A
Q. What experimental strategies mitigate degradation under physiological conditions?
- Methodological Answer :
- pH Stabilization : Formulate with citrate buffer (pH 5.0) to reduce ketone hydrolysis .
- Lyophilization : Store as lyophilized powder (−80°C) to prevent aqueous degradation .
- Prodrug Design : Mask the ketone as a tert-butyl oxime to enhance plasma stability (t₁/₂ increased from 2 h to 8 h) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
